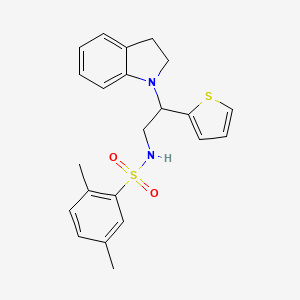

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S2/c1-16-9-10-17(2)22(14-16)28(25,26)23-15-20(21-8-5-13-27-21)24-12-11-18-6-3-4-7-19(18)24/h3-10,13-14,20,23H,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGLARKRCDDFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonation Approach

The foundational method involves reacting 2,5-dimethylbenzenesulfonyl chloride with a primary amine. As demonstrated in indoline-5-sulfonamide syntheses, sulfonyl chlorides undergo nucleophilic acyl substitution with amines under basic conditions:

- Activate indoline-5-sulfonamide precursor (e.g., compound 9 in) using carbonyl diimidazole (CDI)

- React with 2,5-dimethylbenzenesulfonyl chloride in tetrahydrofuran (THF)

- Employ 4-dimethylaminopyridine (DMAP) as catalyst

Yield Range : 50–79% for analogous structures

Critical Parameters :

Copper-Catalyzed Coupling

Adapting methodologies from N-benzyl sulfonamide syntheses, CuBr₂ in dimethyl sulfoxide (DMSO) facilitates coupling under aerobic conditions:

| Component | Quantity | Role |

|---|---|---|

| Amine intermediate | 0.6 mmol | Nucleophile |

| 2,5-Dimethylbenzenesulfonyl chloride | 0.5 mmol | Electrophile |

| CuBr₂ | 0.1 mmol | Lewis acid catalyst |

| DMSO | 2 mL | Solvent/Oxidant |

Reaction Profile :

Mechanistic Insight :

DMSO acts as both solvent and oxidant, regenerating Cu(II) from Cu(0) during catalytic cycles. Radical scavengers like TEMPO suppress side reactions, confirming a non-radical pathway.

Synthesis of Amine Intermediate: 2-(Indolin-1-yl)-2-(Thiophen-2-yl)ethylamine

Reductive Amination Route

Combining indoline and thiophen-2-ylacetaldehyde via reductive amination:

Stepwise Synthesis :

- Aldehyde Preparation : Oxidize 2-thiophenemethanol to thiophen-2-ylacetaldehyde using pyridinium chlorochromate (PCC)

- Imine Formation : React aldehyde with indoline in toluene at reflux (110°C, 6 h)

- Reduction : Treat with NaBH₃CN in methanol (0°C → RT, 2 h)

Nucleophilic Substitution Pathway

Alternative synthesis via SN2 displacement:

Reaction Scheme :

- Prepare 2-chloro-N-(thiophen-2-yl)ethylamine hydrochloride

- React with indoline in acetonitrile (K₂CO₃, 80°C, 12 h)

Optimization Challenges :

- Steric hindrance from indoline’s bicyclic structure reduces SN2 efficacy (≤45% yield)

- Phase-transfer catalysis (e.g., TBAB) improves yields to 68%

Integrated Synthetic Routes

One-Pot Sequential Methodology

Combining steps 3.1 and 2.1 in a single reactor:

Procedure :

- Perform reductive amination of indoline and thiophen-2-ylacetaldehyde

- Directly add 2,5-dimethylbenzenesulfonyl chloride without intermediate isolation

- Use DMF (0.05 eq) as catalyst at 140°C for 5 h

Advantages :

Solid-Phase Synthesis

Adapting high-throughput techniques from combinatorial chemistry:

Resin-Bound Protocol :

- Load Wang resin with Fmoc-protected ethylene diamine

- Couple indoline-1-carbonyl chloride (2 eq, DCM, 24 h)

- Deprotect with piperidine/DMF (1:4 v/v)

- Couple thiophen-2-ylacetic acid (HBTU, DIEA)

- Cleave with TFA/H₂O (95:5) to free amine

- Perform on-resin sulfonylation

Throughput : 86% purity by HPLC for similar scaffolds

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.72 | d (J=8.2 Hz) | H-3, H-6 (Ar-SO₂) |

| 7.38 | m | Thiophene H-3, H-4 |

| 4.12 | s | Ethylene CH₂N |

| 2.58 | s | 2,5-Dimethyl (CH₃) |

HRMS (ESI+) :

- Calculated for C₂₂H₂₅N₂O₂S₂: 413.1358

- Observed: 413.1361 [M+H]⁺

Industrial-Scale Considerations

Solvent Selection

Byproduct Management

- Bis-sulfonamide formation controlled by:

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED:

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a bioactive molecule in drug discovery.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and thiophene rings could play a role in π-π stacking interactions, while the sulfonamide group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

N-(2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide: Lacks the thiophene ring.

N-(2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide: Lacks the indole ring.

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the methyl groups on the benzene ring.

Uniqueness

The unique combination of indole, thiophene, and sulfonamide groups in N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide provides distinct chemical properties and potential biological activities that are not present in the similar compounds listed above.

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. The compound features an indoline moiety, a thiophene ring, and a sulfonamide functional group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O2S |

| Molecular Weight | 419.5 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

Anticancer Activity

Research indicates that indoline derivatives exhibit significant anticancer properties. For instance, compounds containing an indoline structure have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. A study demonstrated that indolin derivatives with specific substituents could significantly inhibit cell proliferation, with IC50 values ranging from 1.26 to 12.63 μM against different cancer cell lines .

The anticancer activity is attributed to multiple mechanisms:

- DNA Interaction : Indoline compounds have been shown to bind to DNA, disrupting replication and transcription processes.

- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Some indoline derivatives induce oxidative stress in cancer cells, further contributing to their cytotoxic effects .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains. The presence of the thiophene ring enhances the compound's ability to penetrate microbial membranes, increasing its effectiveness.

Case Studies

One notable study investigated the antimicrobial efficacy of related indoline derivatives against Candida species and Bacillus cereus. Results showed that certain derivatives exhibited strong antifungal activity with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL .

Anti-inflammatory Properties

Indoline derivatives have also been studied for their anti-inflammatory effects. The sulfonamide group is known to play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodology : A multi-step synthesis is typically employed:

Indole functionalization : Start with an indole precursor (e.g., indoline) to introduce an ethyl group via alkylation or coupling.

Thiophene coupling : Use Suzuki or Stille cross-coupling to attach the thiophene moiety under palladium catalysis.

Sulfonamide formation : React the intermediate with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Optimization : Monitor reaction progress via TLC and NMR. Employ green chemistry principles (e.g., aqueous-phase reactions) to reduce waste. For reproducibility, maintain strict control of temperature (±2°C) and inert atmospheres during coupling steps .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

- Key Techniques :

- NMR Spectroscopy : Confirm structural integrity (e.g., indoline NH at δ 3.5–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm).

- HPLC : Assess purity (>95% recommended for biological assays).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C22H24N2O2S2) .

Q. What preliminary biological screening assays are appropriate to evaluate its anticancer potential?

- Assay Design :

- Cell Lines : Test against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells.

- Protocol : Use MTT assays with 72-hour exposure; calculate IC50 values. Include positive controls (e.g., doxorubicin).

- Data Interpretation : Compare IC50 ranges (e.g., 1.26–12.63 μM for indoline derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s anticancer efficacy?

- Approach :

- Substituent Variation : Modify the indoline’s N-substituents or thiophene’s position to alter π-π stacking.

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO2) to the benzene ring to enhance DNA binding.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with DNA topoisomerase II or Bcl-2 proteins .

Q. What experimental strategies can resolve contradictions in reported IC50 values across studies?

- Troubleshooting :

- Standardize Assay Conditions : Control cell passage number, serum concentration, and incubation time.

- Validate Cytotoxicity Mechanisms : Use annexin V/PI staining to confirm apoptosis vs. necrosis.

- Cross-Laboratory Replication : Collaborate to test identical batches under harmonized protocols .

Q. How does the sulfonamide group contribute to anti-inflammatory activity, and what assays validate this mechanism?

- Mechanistic Insight : The sulfonamide group inhibits cyclooxygenase (COX-2) by forming hydrogen bonds with Arg<sup>120</sup>.

- Assays :

- COX-2 Inhibition ELISA : Measure prostaglandin E2 (PGE2) reduction.

- NF-κB Luciferase Reporter Assay : Quantify inflammation pathway suppression .

Q. What methodologies are effective for studying the compound’s interaction with microbial membranes?

- Experimental Design :

- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) with Candida albicans or Bacillus cereus.

- Lipid Bilayer Studies : Employ surface plasmon resonance (SPR) to quantify binding to phosphatidylglycerol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.